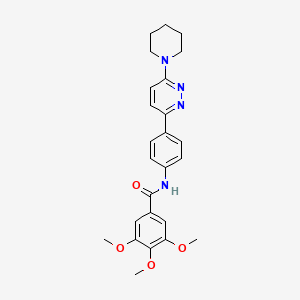

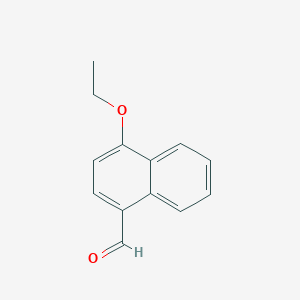

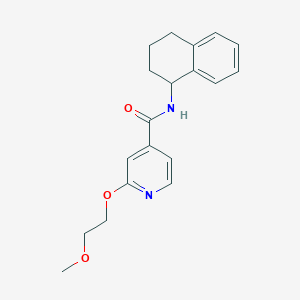

4-Ethoxy-1-naphthaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Green Synthesis Approach

- Green Modification in Synthesis : 4-Ethoxy-1-naphthaldehyde has been synthesized using a green modification approach. This process includes etherification and the Vilsmeier reaction, leading to an overall yield of 90.2%. This modified synthesis results in lower total nitrogen and phosphorus emissions, making it more environmentally friendly (Chen Yan-ming, 2012).

Spectroscopy and Photophysical Properties

- Study of Tautomerism and Deprotonation : Naphthaldehydes, including 4-Hydroxy-1-naphthaldehyde, a related compound, have been explored for their potential tautomerism through spectroscopic methods. Concentration-dependent deprotonation has been observed in certain solvents (Manolova et al., 2015).

- Optical Nonlinear Properties and DFT Calculations : Schiff base compounds derived from naphthaldehydes have been synthesized and studied for their nonlinear refractive index and optical limiting properties. These compounds show promise as optical limiters due to their significant nonlinear optical properties (Abdullmajed et al., 2021).

Sensor Development and Chemosensing

- Chemosensor for Aluminum Ions : A simple derivative of naphthaldehyde has been used as a chemosensor for Al(3+) ions based on chelation-enhanced fluorescence (CHEF). It exhibits high sensitivity with micromolar detection limits (Liu et al., 2012).

- Development of Fluorescent Sensors : Naphthaldehydes, including 2-Hydroxy-1-naphthaldehyde, have been used to develop various fluorescent chemosensors for detecting a range of cations and anions. These sensors operate through different fluorometric and mechanistic pathways (Das & Goswami, 2017).

Catalysis and Organic Synthesis

- Catalyzed Cascade Reaction : A method for synthesizing naphtho[2,1-b]furans via a catalyzed cascade reaction of hydroxy-naphthaldehydes has been developed. This method demonstrates high step-economy and practicality in organic synthesis (Fan et al., 2016).

Applications in Medicinal Chemistry

- Antimicrobial Activity : Various derivatives of naphthaldehydes have been synthesized and evaluated for their antimicrobial activity. Some compounds have shown significant activity against various bacterial strains, demonstrating their potential in medicinal chemistry (Yadav et al., 2017).

- Antiproliferative and Metastatic Effect : New ruthenium(II) complexes derived from naphthaldehyde have been investigated for their effects on human lung cancer cells. These complexes showed potential in inducing apoptotic cell death and inhibiting cell migration, suggesting their application in cancer therapy (Kalaivani et al., 2013).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 4-hydroxy-1-naphthaldehyde have been studied, and it has been suggested that they may interact with various molecular structures .

Mode of Action

For instance, 4-Hydroxy-1-naphthaldehyde has been shown to undergo concentration-dependent deprotonation in methanol and acetonitrile . This could potentially lead to the formation of different tautomers, which are structural isomers of the compound that can interconvert by moving a proton .

Biochemical Pathways

For example, 4-Hydroxy-1-naphthaldehyde has been shown to undergo tautomerism, a process that involves the interconversion between structurally different molecular states . This could potentially affect various biochemical pathways, leading to different downstream effects.

Action Environment

The action, efficacy, and stability of 4-Ethoxy-1-naphthaldehyde can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s behavior. In the case of 4-Hydroxy-1-naphthaldehyde, it has been shown that the preferred tautomeric form of the compound can vary depending on the solvent used .

生化学分析

Biochemical Properties

It is known that naphthaldehydes, including 4-Ethoxy-1-naphthaldehyde, can undergo various biochemical reactions . For instance, they can participate in tautomerism, a chemical equilibrium between two or more structural isomers . This property could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.

Cellular Effects

It is plausible that, like other naphthaldehydes, this compound could influence cell function by interacting with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that naphthaldehydes can undergo proton transfer reactions, which could potentially influence their interactions with biomolecules . For example, they could bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Metabolic Pathways

It is known that naphthaldehydes can undergo various biochemical reactions, which could potentially involve various enzymes and cofactors .

特性

IUPAC Name |

4-ethoxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUGTXPVMBIBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)

![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)

![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)

methanone](/img/structure/B2966947.png)

![2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2966949.png)